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Compound of Interest

Compound Name: 18F-Psma 1007

Cat. No.: B11934056 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

optimizing the radiochemical yield and purity of ¹⁸F-PSMA-1007 synthesis.

Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield (RCY) for ¹⁸F-PSMA-1007 synthesis?

A1: The radiochemical yield for ¹⁸F-PSMA-1007 can vary significantly depending on the

synthesis method (one-step vs. two-step), the automated synthesis platform used, and the

starting activity of [¹⁸F]fluoride. Generally, one-step procedures on automated synthesizers can

produce good radiochemical yields, often ranging from 25% to 80%.[1][2] For example, using

an IBA SYNTHERA+ module, yields between 59.5% and 72.8% have been reported.[1][2] On a

GE TRACERlab FX FN module, yields have been observed in the range of 24.3% to 82.4%.[1]

[2] It's important to note that higher starting activities of [¹⁸F]fluoride may lead to a decrease in

radiochemical yield. For instance, one study reported a decrease in RCY from 52% with low to

medium starting activities to 40% with high starting activities.[3][4][5]

Q2: What is the expected synthesis time for ¹⁸F-PSMA-1007?

A2: Automated one-step synthesis procedures are typically rapid, with most protocols reporting

synthesis times of less than 60 minutes.[6] For example, a synthesis time of 35 minutes has
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been achieved on an IBA SYNTHERA+ platform, while a GE TRACERlab FX FN module may

take around 55 minutes.[1][2] Some optimized protocols have even reduced the synthesis time

to as low as 32 minutes without compromising the yield.[7]

Q3: What are the critical quality control parameters for ¹⁸F-PSMA-1007?

A3: For clinical use, ¹⁸F-PSMA-1007 must meet stringent quality control specifications,

generally in accordance with European Pharmacopoeia standards.[2][8] Key parameters

include:

Radiochemical Purity: Typically, a minimum of 95% is required.[1][2][9] This is often

determined by radio-HPLC.

Free [¹⁸F]Fluoride: The amount of free fluoride should be minimal, generally less than 5%.

[10] This is often assessed using thin-layer chromatography (TLC).

Chemical Purity: The amount of non-radioactive PSMA-1007 and other chemical impurities

should be below specified limits (e.g., ≤0.1 mg/Vmax for a single unknown impurity).[1][2]

Residual Solvents: Levels of solvents used in the synthesis, such as acetonitrile and DMSO,

must be below acceptable limits.[11]

pH: The pH of the final injectable solution should be within a physiologically acceptable

range, typically between 5.5 and 6.0.[2][9]

Bacterial Endotoxins: The final product must be sterile and pass the limulus amebocyte

lysate (LAL) test.[8]

Troubleshooting Guide
This guide addresses common issues encountered during ¹⁸F-PSMA-1007 synthesis and

provides potential solutions.

Problem 1: Low Radiochemical Yield (<25%)
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Potential Cause Recommended Action

Inefficient Drying of [¹⁸F]Fluoride: Residual

water can significantly hinder the nucleophilic

substitution reaction.

Ensure azeotropic drying is complete. The use

of a more efficient drying agent or optimizing the

drying time and temperature on the automated

synthesizer may be necessary.

Suboptimal Reaction Temperature: The reaction

temperature is a critical parameter for efficient

labeling.

The optimal temperature for the one-step

radiofluorination is typically around 85-95°C.[6]

[12] Verify the temperature calibration of your

synthesis module.

Incorrect Base or Base Concentration: The type

and concentration of the base are crucial for the

deprotonation of the precursor.[12]

Tetrabutylammonium hydrogen carbonate

(TBAHCO₃) is commonly used.[8] Ensure the

correct concentration is used, as an insufficient

amount may lead to incomplete deprotonation,

while an excess can cause side reactions.

Precursor Quality or Amount: Degradation of the

precursor or using an insufficient amount will

directly impact the yield.

Use a high-quality, GMP-grade precursor. The

amount of precursor may need to be optimized;

typically, 1.0 to 2.0 mg is used for automated

synthesis.[6]

Suboptimal Reaction Solvent: The choice of

solvent can influence the reaction kinetics.

Dimethyl sulfoxide (DMSO) and

dimethylformamide (DMF) are commonly used

solvents.[6][12] Ensure the solvent is

anhydrous.

Problem 2: Low Radiochemical Purity (<95%)
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Potential Cause Recommended Action

Incomplete Reaction: If the reaction does not go

to completion, unreacted [¹⁸F]fluoride will be a

major impurity.

Optimize reaction time and temperature as

described in "Low Radiochemical Yield". Ensure

thorough mixing during the reaction.

Formation of Radiochemical Impurities: Side

reactions can lead to the formation of various

radiochemical impurities.

Modifications to the radiolabeling and

purification steps may be necessary. For

example, adjusting the base or precursor

concentration can sometimes minimize side

product formation.[7]

Inefficient Purification: The solid-phase

extraction (SPE) purification step is critical for

removing unreacted [¹⁸F]fluoride and other

impurities.

Ensure proper conditioning of the SPE

cartridges (e.g., Chromafix PS-H+ and

Chromafix C18ec).[6] The composition of the

rinsing and elution solutions is also critical and

may need optimization.

Radiolysis: High starting activities can

sometimes lead to the degradation of the final

product.

While ¹⁸F-PSMA-1007 is generally stable, if

radiolysis is suspected, consider using a

stabilizer like sodium ascorbate in the final

formulation.[12] However, one study found no

radiolysis up to 8 hours after synthesis with

starting activities up to 40 GBq.[6]

Data Presentation
Table 1: Comparison of ¹⁸F-PSMA-1007 Synthesis Parameters on Different Automated

Platforms
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Synthesis

Platform

Radiochemic

al Yield

(RCY)

Synthesis

Time

Precursor

Amount

Reaction

Temperature
Reference

IBA

SYNTHERA+

59.5% -

72.8%
35 min Not Specified Not Specified [1][2]

GE

TRACERlab

FX FN

24.3% -

82.4%
55 min Not Specified Not Specified [1][2]

GE

TRACERlab

MX

43.3% -

52.8%
45 min Not Specified Not Specified [2]

mosaic-RS
41.3% -

44.9%
45 min Not Specified Not Specified [2]

CFN-

MPS200
~40% - 56% Not Specified

Acetic acid

salt precursor
Not Specified [11]

GE FASTlab

2

30% - 45%

(non-decay

corrected)

35 min 2 mg 95°C [12]

Experimental Protocols
Protocol 1: General Automated One-Step Synthesis of ¹⁸F-PSMA-1007

This protocol provides a general overview of the one-step synthesis process commonly

employed on automated platforms. Specific parameters may need to be adjusted based on the

synthesizer used.

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

Elution: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of a phase-

transfer catalyst, typically tetrabutylammonium hydrogen carbonate (TBAHCO₃).

Azeotropic Drying: The [¹⁸F]fluoride/TBAHCO₃ mixture is dried under vacuum with heating to

remove water. This step is often repeated.
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Radiolabeling Reaction: A solution of the PSMA-1007 precursor (typically 1-2 mg) in an

anhydrous solvent (e.g., DMSO or DMF) is added to the dried [¹⁸F]fluoride. The reaction

mixture is heated at a specific temperature (e.g., 85-95°C) for a set time (e.g., 10 minutes).

Purification: The crude reaction mixture is diluted and passed through a series of pre-

conditioned solid-phase extraction (SPE) cartridges (e.g., a combination of a cation

exchange and a reversed-phase cartridge) to trap the [¹⁸F]PSMA-1007 while allowing

impurities to pass through.

Elution of Final Product: The purified [¹⁸F]PSMA-1007 is eluted from the SPE cartridge using

a suitable solvent, often a mixture of ethanol and water.

Formulation: The eluted product is diluted with a sterile buffer solution (e.g., phosphate-

buffered saline) and passed through a sterile filter into the final product vial.

Mandatory Visualizations
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Click to download full resolution via product page

Caption: Automated one-step synthesis workflow for ¹⁸F-PSMA-1007.
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Optimize Drying Protocol Verify/Calibrate Temperature Use Correct Base & Concentration Use High-Quality Precursor Use Anhydrous Solvent

Click to download full resolution via product page

Caption: Troubleshooting logic for low radiochemical yield of ¹⁸F-PSMA-1007.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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